REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].[H-].[Na+].[CH2:7](Cl)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[CH2:7]([O:2][CH2:1][CH2:3][NH2:4])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.32 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 1 N aq. HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.11 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |